

Application Notes: Intracellular Staining of IL-23 in Immune Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IV-23

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Introduction

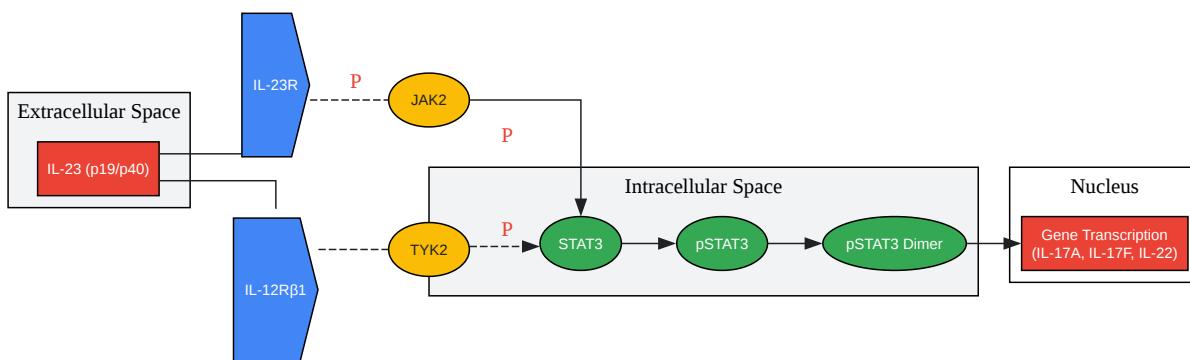
Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that plays a pivotal role in the regulation of inflammatory responses. [1][2] It is a key driver of autoimmune and chronic inflammatory diseases through its promotion of T helper 17 (Th17) cell development and maintenance.[3][4] The study of IL-23 at a single-cell level is crucial for understanding its role in disease pathogenesis and for the development of targeted therapeutics.

Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique that allows for the identification and quantification of cytokine-producing cells within a heterogeneous population. This application note provides a detailed protocol for the intracellular staining of IL-23 in immune cells, along with insights into data analysis and interpretation.

Biological Principles The IL-23 Signaling Pathway

IL-23 exerts its biological effects by binding to a heterodimeric receptor complex consisting of the IL-23 receptor (IL-23R) and the IL-12 receptor β 1 (IL-12R β 1) subunit.[1][2][5] This binding event activates the associated Janus kinases (JAK), specifically JAK2 and Tyrosine kinase 2 (TYK2).[1][2][3][4] Activated JAKs then phosphorylate the intracellular domain of the IL-23R,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1][2] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of target genes, including those encoding for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[1][2][5]



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Figure 1. The IL-23 Signaling Pathway.

Cellular Sources of IL-23

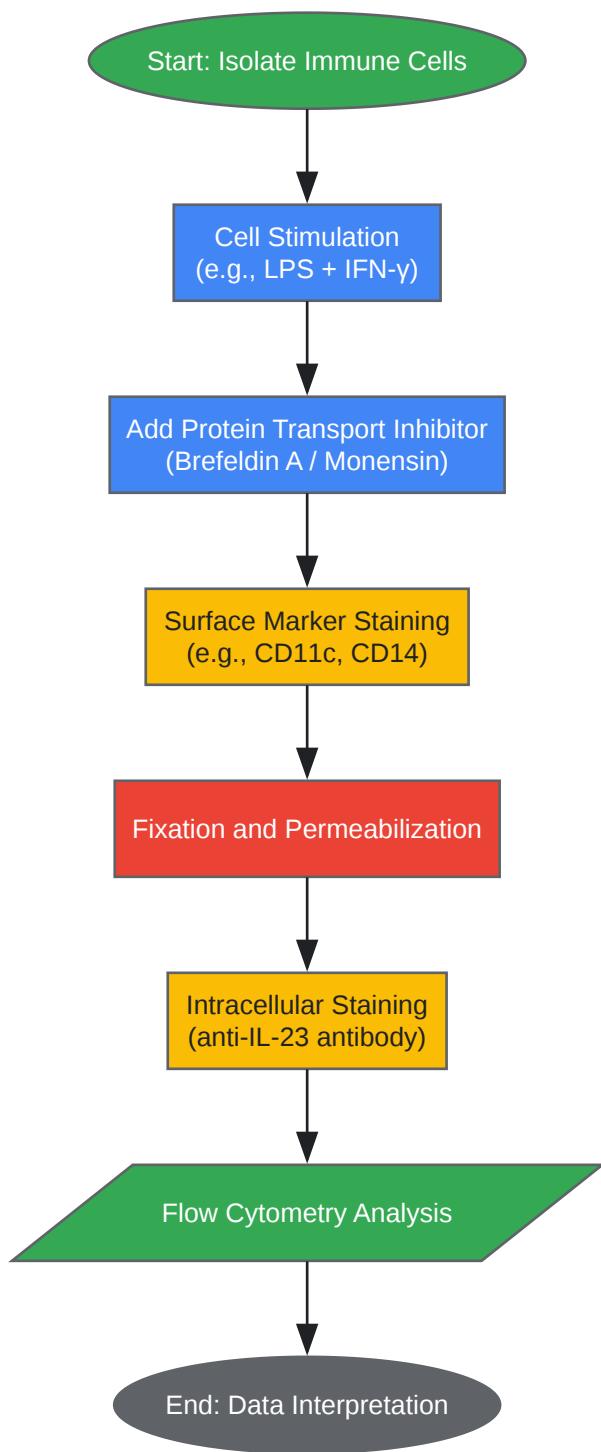
The primary producers of IL-23 are myeloid cells, particularly activated dendritic cells (DCs) and macrophages.[3][5] These antigen-presenting cells (APCs) are stimulated to produce IL-23 in response to microbial products, such as lipopolysaccharide (LPS), and other inflammatory signals.[5]

Experimental Protocol: Intracellular Staining of IL-23

This protocol provides a general framework for the intracellular staining of IL-23 in immune cells, such as peripheral blood mononuclear cells (PBMCs). Optimization of stimulation conditions, antibody concentrations, and incubation times may be required for specific cell types and experimental setups.

Materials and Reagents

- Cells: Freshly isolated human PBMCs or other immune cell populations.
- Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cell Stimulation Reagents:
 - Lipopolysaccharide (LPS)
 - Recombinant human IFN-γ
- Protein Transport Inhibitor: Brefeldin A or Monensin.
- Antibodies for Flow Cytometry:
 - Fluorochrome-conjugated anti-human IL-23p19 antibody.
 - Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD11c, CD14, CD45).
 - Isotype control antibodies.
- Fixation/Permeabilization Buffers.
- Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.09% sodium azide.
- Flow Cytometer.



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Figure 2. Experimental Workflow for Intracellular IL-23 Staining.

Step-by-Step Procedure

- Immune Cell Preparation:

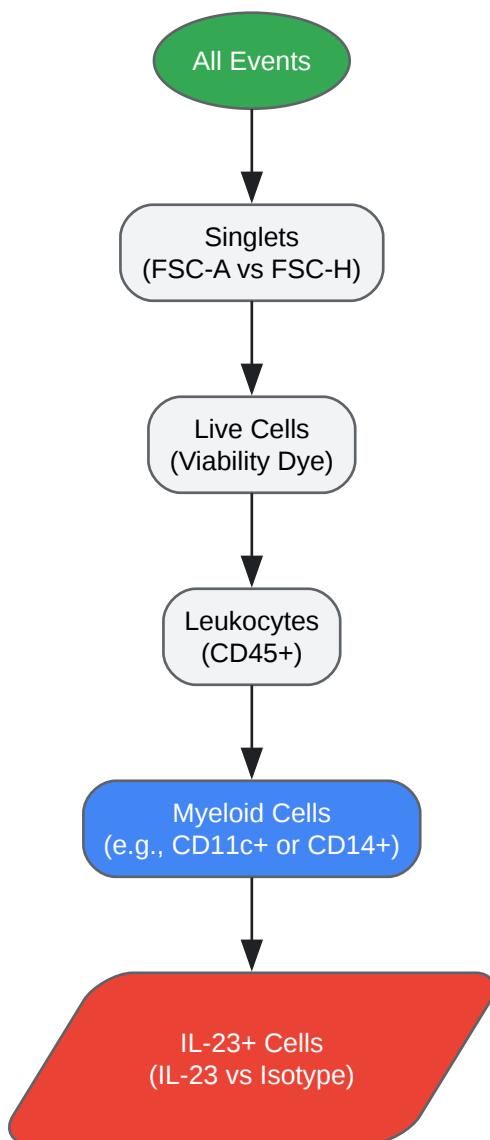
- Isolate PBMCs from whole blood using density gradient centrifugation.
- Wash the cells and resuspend them in complete culture medium at a concentration of 1-2 $\times 10^6$ cells/mL.
- In Vitro Cell Stimulation:
 - For human PBMCs, priming with IFN-γ can enhance IL-23 production.[\[6\]](#)
 - A common stimulation condition is priming with recombinant human IFN-γ (e.g., 100 ng/mL) for 2 hours, followed by stimulation with LPS (e.g., 100 ng/mL) for an additional 22 hours.[\[7\]](#)
 - Include an unstimulated control to determine baseline IL-23 expression.
- Protein Transport Inhibition:
 - Approximately 4-6 hours before harvesting the cells, add a protein transport inhibitor such as Brefeldin A or Monensin to the culture.[\[8\]](#) This step is crucial for the intracellular accumulation of cytokines.
- Surface Marker Staining:
 - Harvest the cells and wash them with cold Flow Cytometry Staining Buffer.
 - Incubate the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD11c for dendritic cells, CD14 for monocytes) for 20-30 minutes at 4°C in the dark.[\[9\]](#)
 - Wash the cells to remove unbound antibodies.
- Fixation and Permeabilization:
 - Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.[\[8\]](#)[\[10\]](#)
 - Wash the cells and then resuspend them in a permeabilization buffer to allow for the entry of the intracellular antibody.[\[8\]](#)[\[10\]](#)

- Intracellular Staining for IL-23:
 - Incubate the fixed and permeabilized cells with a fluorochrome-conjugated anti-human IL-23p19 antibody for 30 minutes at room temperature in the dark.
 - Include an isotype control to assess non-specific antibody binding.
 - Wash the cells twice with permeabilization buffer.
- Flow Cytometry Analysis:
 - Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
 - Ensure proper compensation is set up to correct for spectral overlap between fluorochromes.

Data Analysis and Interpretation

Gating Strategy

A sequential gating strategy is employed to identify the IL-23-producing cell population of interest.



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Figure 3. Logical Gating Strategy for IL-23+ Myeloid Cells.

Quantitative Data Summary

The frequency of IL-23-producing cells can vary depending on the donor, the specific immune cell subset, and the stimulation conditions. The following table provides an overview of expected results based on published literature.

Cell Type	Stimulant	Expected Frequency of IL-23+ Cells	Reference
Human Monocyte-Derived Dendritic Cells	M. tuberculosis H37Rv	Significant induction	[6]
Human Monocyte-Derived Dendritic Cells	Zymosan (200 µg/ml)	High levels of induction	[6]
Human PBMCs	B. fragilis	Significant induction	[11]
Human Monocytes	B. fragilis	Low to undetectable	[11]
Human Myeloid Dendritic Cells	B. fragilis	Significant induction	[11]

Troubleshooting and Considerations

- Low or No IL-23 Signal:
 - Ensure optimal cell stimulation conditions. The kinetics of IL-23 production can vary.
 - Verify the activity of the protein transport inhibitor.
 - Titrate the anti-IL-23 antibody to determine the optimal concentration.
- High Background Staining:
 - Use an appropriate isotype control to determine the level of non-specific binding.
 - Ensure adequate washing steps.
 - Include a viability dye to exclude dead cells, which can non-specifically bind antibodies.[\[9\]](#)
- Antibody Selection:
 - Use an antibody specific for the p19 subunit to distinguish IL-23 from IL-12.

- Choose fluorochromes with minimal spectral overlap and high brightness for rare cell populations.
- Fixation and Permeabilization:
 - Some surface markers may be sensitive to fixation. It is generally recommended to stain for surface antigens before fixation and permeabilization.[8]

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- To cite this document: BenchChem. [Application Notes: Intracellular Staining of IL-23 in Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at:

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